

"N,N'-Dimethyl-1,3-propanediamine physical and chemical properties"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N'-Dimethyl-1,3-propanediamine**

Cat. No.: **B093990**

[Get Quote](#)

An In-Depth Technical Guide to **N,N'-Dimethyl-1,3-propanediamine**: Properties, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **N,N'-Dimethyl-1,3-propanediamine** (DMAPA), a versatile diamine with significant applications in chemical synthesis and industrial processes. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, and established experimental protocols associated with this compound.

Introduction and Chemical Identity

N,N'-Dimethyl-1,3-propanediamine, also known as N,N'-dimethyltrimethylenediamine, is a diamine featuring two secondary amine groups separated by a three-carbon chain. This structural arrangement imparts unique chemical properties, making it a valuable building block and reagent in organic synthesis.

Chemical Structure:

Figure 1: Chemical Structure of **N,N'-Dimethyl-1,3-propanediamine**.

Physicochemical Properties

The physical and chemical characteristics of **N,N'-Dimethyl-1,3-propanediamine** are crucial for its handling, application, and the design of synthetic routes. A summary of these properties is presented below.

Property	Value	Source
Molecular Formula	C5H14N2	
Molar Mass	102.18 g/mol	
Appearance	Colorless to slightly yellow liquid	
Odor	Amine-like	
Boiling Point	145 °C (293 °F; 418 K)	
Melting Point	-60 °C (-76 °F; 213 K)	
Density	0.816 g/cm ³	
Solubility in water	Miscible	
Vapor Pressure	4.5 mmHg at 20 °C	
Refractive Index (n _D ²⁰)	1.435	
Flash Point	38 °C (100 °F)	

Chemical Reactivity and Synthetic Utility

The presence of two secondary amine groups makes **N,N'-Dimethyl-1,3-propanediamine** a versatile nucleophile and base. Its reactivity is central to its utility in various chemical transformations.

Basicity and Nucleophilicity

With two secondary amine functionalities, DMAPA acts as a Brønsted-Lowry base, readily accepting protons. The pKa of its conjugate acid is approximately 10.7 and 8.5 for the first and second protonation, respectively. This basicity makes it a suitable acid scavenger in reactions that produce acidic byproducts.

As a nucleophile, the lone pairs on the nitrogen atoms readily attack electrophilic centers. This reactivity is harnessed in numerous synthetic applications, including the formation of amides, sulfonamides, and other nitrogen-containing compounds.

Common Synthetic Applications

- Formation of Amides and Polyamides: DMAPA reacts with carboxylic acids, acid chlorides, and esters to form amides. When reacted with diacids or diacid chlorides, it can form polyamides, which have applications in various materials.
- Catalysis: Due to its basic nature, it is often employed as a catalyst in various organic reactions, such as polyurethane foam production and epoxy resin curing.
- Ligand in Coordination Chemistry: The two nitrogen atoms can chelate to metal ions, making DMAPA a useful bidentate ligand in the synthesis of coordination complexes. These complexes can have applications in catalysis and materials science.

Experimental Protocols

The following section outlines a standard laboratory procedure for a common reaction involving **N,N'-Dimethyl-1,3-propanediamine**: the synthesis of a bis-amide.

Synthesis of N,N'-(propane-1,3-diyl)bis(N-methylacetamide)

This protocol describes the acylation of **N,N'-Dimethyl-1,3-propanediamine** with acetyl chloride.

Workflow Diagram:

[Click to download full resolution via product page](#)

Figure 2: Workflow for the synthesis of N,N'-(propane-1,3-diyl)bis(N-methylacetamide).

Step-by-Step Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve **N,N'-Dimethyl-1,3-propanediamine** (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).
- Cooling: Cool the solution to 0 °C using an ice-water bath.
- Reagent Addition: Add acetyl chloride (2.1 eq) dropwise to the stirred solution over 15 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
- Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
- Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure bis-amide.

Safety and Handling

N,N'-Dimethyl-1,3-propanediamine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

N,N'-Dimethyl-1,3-propanediamine is a fundamental building block in organic chemistry with a well-defined set of physical and chemical properties. Its utility as a base, nucleophile, and ligand makes it an indispensable reagent in both academic research and industrial applications. A thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in the laboratory.

- To cite this document: BenchChem. ["N,N'-Dimethyl-1,3-propanediamine physical and chemical properties"]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093990#n-n-dimethyl-1-3-propanediamine-physical-and-chemical-properties\]](https://www.benchchem.com/product/b093990#n-n-dimethyl-1-3-propanediamine-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com